Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate
Overview
Description
Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a bromine atom and a nitro group attached to a benzoyl moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate typically involves the reaction of diethyl malonate with 2-bromo-4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoyl malonates.
Reduction: Diethyl 2-(2-amino-4-nitrobenzoyl)malonate.
Hydrolysis: 2-(2-bromo-4-nitrobenzoyl)malonic acid.
Scientific Research Applications
Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is primarily due to the presence of the bromine atom and the electron-withdrawing nitro group, which make the benzoyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A commonly used malonic ester with similar reactivity but lacks the bromine and nitro groups.
Diethyl Bromomalonate: Contains a bromine atom but lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness
Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 2-(2-bromo-4-nitrobenzoyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(16(20)21)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAFINNMGBOQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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